2-(3-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
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Overview
Description
2-(3-Methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenoxy group, a piperazine ring substituted with a pyridine moiety, and a sulfonyl propyl chain linked to an acetamide group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
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Formation of the Methoxyphenoxy Intermediate:
- Reacting 3-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy acetic acid intermediate.
- Example reaction: 3-methoxyphenol + bromoacetic acid → 2-(3-methoxyphenoxy)acetic acid.
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Synthesis of the Piperazine Derivative:
- The piperazine ring is functionalized with a pyridine group through nucleophilic substitution.
- Example reaction: 4-chloropyridine + piperazine → 4-(pyridin-2-yl)piperazine.
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Coupling of Intermediates:
- The methoxyphenoxy acetic acid intermediate is coupled with the piperazine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
- Example reaction: 2-(3-methoxyphenoxy)acetic acid + 4-(pyridin-2-yl)piperazine → this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Chemistry:
- Used as a building block in organic synthesis due to its functional groups.
- Intermediate in the synthesis of more complex molecules.
Biology:
- Potential use in the development of biochemical probes due to its ability to interact with biological macromolecules.
Medicine:
- Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. For example, the piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group can form strong interactions with enzyme active sites.
Comparison with Similar Compounds
2-(3-Methoxyphenoxy)-N-(3-(piperazin-1-yl)propyl)acetamide: Lacks the pyridine moiety, which may reduce its binding affinity to certain targets.
N-(3-(4-(Pyridin-2-yl)piperazin-1-yl)propyl)-2-(3-hydroxyphenoxy)acetamide: The hydroxy group can form additional hydrogen bonds, potentially altering its biological activity.
Uniqueness:
- The presence of both the methoxyphenoxy and pyridine-substituted piperazine groups in 2-(3-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide provides a unique combination of electronic and steric properties, enhancing its potential interactions with biological targets and its versatility in chemical reactions.
This detailed overview highlights the complexity and potential of this compound in various scientific and industrial applications
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-29-18-6-4-7-19(16-18)30-17-21(26)23-10-5-15-31(27,28)25-13-11-24(12-14-25)20-8-2-3-9-22-20/h2-4,6-9,16H,5,10-15,17H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJTWQJWQBNFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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